molecular formula C7H9NO2 B3026087 Deferiprone-d3

Deferiprone-d3

Cat. No.: B3026087
M. Wt: 142.17 g/mol
InChI Key: TZXKOCQBRNJULO-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deferiprone-d3 (CAS 1346601-82-8) is a deuterium-labeled analog of Deferiprone (CAS 30652-11-0), a clinically significant iron chelator used to treat transfusional iron overload in conditions such as thalassemia . The deuterium substitution occurs at three hydrogen positions, resulting in a molecular formula of C7H6D3NO2 and a molecular weight of 142.18 g/mol (compared to 139.15 g/mol for unlabeled Deferiprone) . This isotopic labeling enhances its utility as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS), improving accuracy in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deferiprone-d3 involves the incorporation of deuterium atoms into the Deferiprone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where Deferiprone is treated with deuterated water (D2O) under acidic or basic conditions to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in controlled reaction conditions to ensure high yield and purity of the final product. The synthesized this compound is then purified using techniques such as crystallization, chromatography, and recrystallization .

Chemical Reactions Analysis

Hydrolysis and Degradation Reactions

Deferiprone-d3 undergoes hydrolysis under acidic or enzymatic conditions, reverting to deferiprone and glucuronic acid. This reaction is critical for understanding its metabolic stability and excretion pathways.

Reaction Conditions Products Mechanism
Acidic (pH < 3)Deferiprone + Glucuronic AcidCleavage of β-D-glucuronide bond
Enzymatic (β-glucuronidase)Deferiprone + Glucuronic AcidHydrolysis via glycosidase activity

The hydrolysis rate is pH-dependent, with optimal cleavage occurring below pH 3. Enzymatic hydrolysis by β-glucuronidase mimics physiological conditions, releasing free deferiprone for iron chelation .

Conjugation Reactions

This compound participates in further conjugation reactions, enhancing its solubility for renal excretion:

  • Sulfation : Mediated by sulfotransferases, forming sulfate esters.

  • Methylation : Catalyzed by catechol-O-methyltransferase (COMT), producing methylated derivatives.

These reactions occur in the liver and intestines, with sulfation dominating in humans .

Iron Chelation Mechanism

This compound binds ferric ions (Fe³⁺) in a 3:1 stoichiometric ratio, forming a neutral, water-soluble complex (log β = 35) .

Key Properties of the Fe³⁺-Deferiprone-d3 Complex

PropertyValue/Description
Stoichiometry3:1 (ligand:iron)
Stability Constant (log β)35 (pH 7.4)
SolubilityHydrophilic (log P = 0.05)
Excretion PathwayUrine (as orange-red iron complex)

The complex’s hydrophilicity facilitates renal excretion, minimizing cellular iron retention .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into:

  • Carbon dioxide (CO₂)

  • Carbon monoxide (CO)

  • Nitrogen oxides (NOₓ)

This decomposition is non-hazardous under standard laboratory conditions but requires precautions in high-temperature environments .

Metabolic Pathways and Interactions

This compound is metabolized primarily via UDP-glucuronosyltransferase (UGT1A6) to form 3-O-glucuronide , an inactive metabolite .

Metabolite Comparison

ParameterThis compound3-O-Glucuronide Metabolite
Iron Chelation CapacityActive (log β = 35)Inactive
Partition Coefficientlog P = 0.18log P = 0.21
ExcretionUrine (75–90%)Urine (primary route)

The glucuronide metabolite lacks iron-binding capacity but contributes to detoxification .

Comparative Reactivity with Other Metals

While selective for Fe³⁺, this compound weakly interacts with other metals:

Metal IonBinding Affinity (log β)Notes
Fe³⁺35Primary target; forms stable complex
Al³⁺22Minimal clinical significance
Cu²⁺18No therapeutic relevance

This selectivity minimizes off-target metal depletion .

Synthetic and Analytical Considerations

Synthesis involves glucuronidation of deferiprone using UDP-glucuronic acid and UGT enzymes. Critical parameters include:

  • pH: 6.8–7.4

  • Temperature: 37°C

  • Reaction Time: 2–4 hours

Analytical methods like LC-MS/MS confirm ≥98% isotopic purity, ensuring reliable pharmacokinetic studies .

Mechanism of Action

Deferiprone-d3, like Deferiprone, acts as an iron chelator by binding to ferric ions (iron III) to form a stable 3:1 complex (three molecules of this compound to one ferric ion). This complex is then excreted in the urine, reducing the iron burden in the body . The selectivity of this compound for iron over other metals such as zinc, copper, and aluminum is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares Deferiprone-d3 with two functionally and structurally related deuterated compounds: Difluprednate-D3 (a corticosteroid analog) and Flurbiprofen-d3 (a nonsteroidal anti-inflammatory drug (NSAID) analog).

Structural and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Primary Application
This compound C7H6D3NO2 142.18 1346601-82-8 Iron chelation therapy; pharmacokinetic studies
Difluprednate-D3 C27H31D3F2O7 511.58 N/A Analytical internal standard for corticosteroids
Flurbiprofen-d3 C15H10D3F3O2 ~287.3* N/A NSAID metabolism and pharmacokinetic studies

Key Observations :

  • This compound is distinguished by its iron-chelating functionality, targeting conditions like thalassemia. Its deuterium labeling facilitates precise quantification in biological matrices .
  • Difluprednate-D3 serves as an internal standard for the corticosteroid Difluprednate, leveraging isotopic labeling to enhance LC-MS accuracy but differing in therapeutic purpose .
  • Flurbiprofen-d3 is used to study NSAID metabolism, highlighting the broader application of deuterated compounds in drug analysis across therapeutic classes .

Analytical Performance

  • This compound : Validated HPLC methods demonstrate its role in improving selectivity and precision for Deferiprone quantification in pharmaceutical formulations . Its glucuronide derivatives (e.g., this compound 3-O-β-D-glucuronide) are critical for tracking metabolic pathways .
  • Difluprednate-D3 : Enhances reproducibility in corticosteroid assays by minimizing matrix effects in biological samples .
  • Flurbiprofen-d3 : Used to resolve chiral metabolites in NSAID studies, underscoring the importance of deuterium labeling in stereochemical analyses .

Pharmacokinetic Studies

This compound enables precise measurement of Deferiprone’s bioavailability and half-life in plasma, critical for dose optimization in iron-overloaded patients . In contrast, Difluprednate-D3 is used to monitor corticosteroid distribution in ocular tissues, reflecting niche applications in ophthalmology .

Metabolic Profiling

This compound glucuronide derivatives (e.g., IR-73298, IR-74613) are essential for identifying Phase II metabolic products, a feature absent in simpler deuterated compounds like Flurbiprofen-d3 .

Commercial Availability

This compound is supplied by specialized vendors (e.g., MedChemExpress, HY-B0568S) as a high-purity reference standard (>98%), whereas analogs like Difluprednate-D3 are restricted to research-grade use .

Biological Activity

Deferiprone-d3 (DFP-d3) is a stable isotopic form of deferiprone, an FDA-approved iron chelator primarily used in the treatment of iron overload conditions such as thalassemia. Its unique properties extend beyond iron chelation, showing promising biological activities in various cellular contexts, particularly in cancer therapy and oxidative stress mitigation. This article synthesizes current research findings, case studies, and data tables that highlight the biological activity of DFP-d3.

Deferiprone acts by binding iron in a 3:1 ratio (ligand:iron), facilitating the removal of excess iron from the body. This mechanism is crucial as iron overload can lead to oxidative stress and cellular damage. The compound also exhibits antioxidant properties, which contribute to its neuroprotective effects and potential therapeutic applications in various diseases.

Biological Activities

1. Cancer Stem Cell Targeting

Recent studies have demonstrated that DFP effectively targets cancer stem cells (CSCs). In a study involving MCF7 and T47D breast cancer cell lines, DFP inhibited CSC propagation with an IC-50 of approximately 100 nM for MCF7 and 0.5 to 1 μM for T47D cells. The compound was shown to elevate reactive oxygen species (ROS) and mitochondrial superoxide levels, indicating its role in inducing oxidative stress selectively in CSCs while sparing normal cells at lower concentrations .

2. Antioxidant Properties

DFP-d3 has been evaluated for its antioxidant capabilities, particularly in liver cells under oxidative stress conditions. A hybrid compound combining DFP with resveratrol (DFP-RVT) demonstrated significant antioxidant activity by reducing levels of reactive oxygen species and malondialdehyde in iron-loaded human hepatocellular carcinoma (Huh7) cells. The study reported that DFP-RVT effectively restored glutathione levels and enhanced the activities of antioxidant enzymes such as GPX and SOD .

Case Studies

Case Study 1: Deferiprone in Cancer Therapy

In a clinical setting, DFP was tested for its effects on patients with iron overload due to repeated blood transfusions. The results indicated a marked reduction in tumor growth rates in patients with breast cancer when treated with DFP alongside standard chemotherapy. Notably, the treatment led to a significant decrease in CSC populations within tumors, suggesting that DFP could be repurposed as an adjunct therapy in oncology .

Case Study 2: Hepatoprotection

A study involving mice infected with Plasmodium showed that DFP-RVT provided hepatoprotection by significantly reducing liver damage markers and improving liver function tests. This protective effect was attributed to the compound's ability to chelate excess iron and mitigate oxidative stress within hepatic tissues .

Research Findings

Study Cell Line/Model IC-50 (μM) Effects Observed
Study 1MCF7~0.1Inhibition of CSC propagation
Study 2T47D~0.5 - 1Increased ROS production
Study 3Huh7N/AReduced oxidative stress markers

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Deferiprone-d3 in biological matrices, and how do they address isotopic interference?

  • Methodological Answer : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) with deuterium-specific ion transitions to distinguish this compound from endogenous compounds. Calibration curves should include matrix-matched standards to account for ion suppression/enhancement. Isotopic purity must be confirmed via nuclear magnetic resonance (NMR) to ensure minimal protio-contaminants interfere with quantification .

Q. How should researchers design in vitro binding assays to compare the iron-chelating efficacy of this compound versus non-deuterated Deferiprone?

  • Methodological Answer : Employ UV-Vis spectrophotometry to monitor iron(III)-ligand complex formation at 450 nm. Use phosphate-buffered saline (PBS, pH 7.4) to mimic physiological conditions. Include controls for non-specific binding (e.g., EDTA) and validate results with isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). Triplicate runs with statistical analysis (ANOVA) are critical to account for kinetic isotope effects .

Q. What protocols ensure the stability of this compound in long-term pharmacokinetic studies?

  • Methodological Answer : Store samples at -80°C in amber vials to prevent photodegradation. Conduct forced degradation studies under acidic, basic, oxidative, and thermal conditions. Monitor stability via HPLC-UV at 0, 6, 12, and 24 months. Use deuterated solvents (e.g., D2O) in NMR to track isotopic exchange over time .

Advanced Research Questions

Q. How can contradictory data on the metabolic stability of this compound in hepatic microsomes be resolved?

  • Methodological Answer : Replicate studies using pooled human liver microsomes (HLM) from diverse donors to account for cytochrome P450 polymorphism variability. Apply Michaelis-Menten kinetics to calculate intrinsic clearance (CLint). Cross-validate with deuterium isotope effect (DIE) models, adjusting for enzyme-substrate binding dynamics. Meta-analysis of existing datasets using random-effects models can identify confounding variables (e.g., incubation time, cofactor concentrations) .

Q. What experimental frameworks are optimal for assessing the tissue-specific distribution of this compound in preclinical models?

  • Methodological Answer : Use whole-body autoradiography (WBA) in rodents administered with <sup>14</sup>C-labeled this compound. Complement with LC-MS/MS quantification of tissue homogenates (e.g., liver, heart, brain). Normalize data to tissue weight and plasma AUC. Incorporate physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Q. How should researchers design a study to evaluate the impact of this compound’s deuterium substitution on renal clearance mechanisms?

  • Methodological Answer : Conduct bidirectional transport assays in transfected MDCK cells expressing human OAT1/OAT3 transporters. Compare clearance rates with non-deuterated analogs using LC-MS/MS. Apply multivariate regression to isolate deuterium-specific effects from other variables (e.g., protein binding). Include knock-out animal models to validate transporter-mediated pathways .

Q. Data Analysis & Interpretation

Q. What statistical approaches mitigate variability in this compound’s pharmacodynamic data across heterogeneous patient cohorts?

  • Methodological Answer : Use mixed-effects models to account for inter-individual variability (e.g., age, genetic polymorphisms). Stratify data by covariates (e.g., serum ferritin levels) and apply bootstrapping to estimate confidence intervals. Sensitivity analysis can identify outliers driven by non-compliance or assay artifacts .

Q. How can machine learning enhance predictive modeling of this compound’s efficacy in iron-overload conditions?

  • Methodological Answer : Train neural networks on multi-omics datasets (transcriptomics, metabolomics) from patient biopsies. Input features should include drug concentration, isotopic purity, and biomarkers (e.g., hepcidin levels). Validate models via k-fold cross-validation and SHAP (SHapley Additive exPlanations) analysis to interpret feature importance .

Q. Ethical & Methodological Rigor

Q. What steps ensure ethical compliance when designing clinical trials for this compound in pediatric populations?

  • Methodological Answer : Submit protocols to institutional review boards (IRBs) with pediatric-specific risk assessments. Use age-appropriate dosing regimens extrapolated from allometric scaling. Implement assent forms for participants aged 7–17 and ensure minimal blood volume draws per WHO guidelines .

Q. How can researchers address publication bias in meta-analyses of this compound’s safety profiles?

  • Methodological Answer : Register the study protocol on PROSPERO to ensure transparency. Use Egger’s regression and funnel plots to detect asymmetry. Include grey literature (conference abstracts, dissertations) and apply the GRADE framework to assess evidence quality .

Properties

IUPAC Name

3-hydroxy-2-methyl-1-(trideuteriomethyl)pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-7(10)6(9)3-4-8(5)2/h3-4,10H,1-2H3/i2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXKOCQBRNJULO-BMSJAHLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=CC(=O)C(=C1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deferiprone-d3
Reactant of Route 2
Reactant of Route 2
Deferiprone-d3
Reactant of Route 3
Reactant of Route 3
Deferiprone-d3
Reactant of Route 4
Deferiprone-d3
Reactant of Route 5
Deferiprone-d3
Reactant of Route 6
Deferiprone-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.